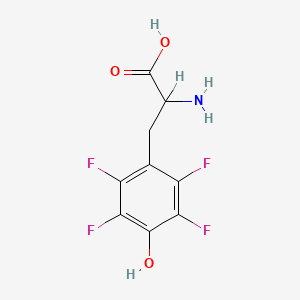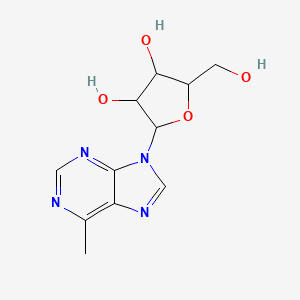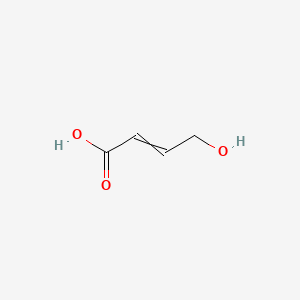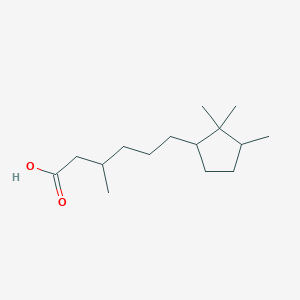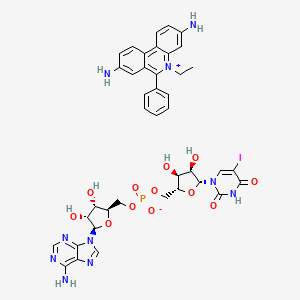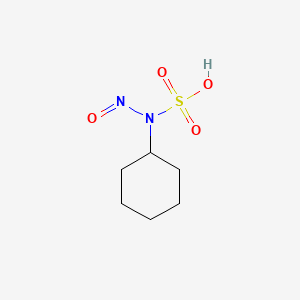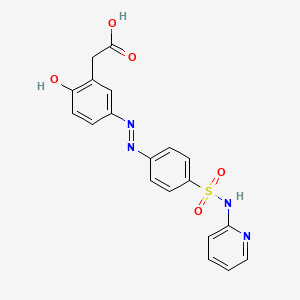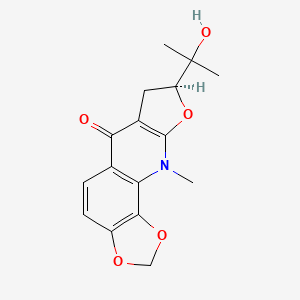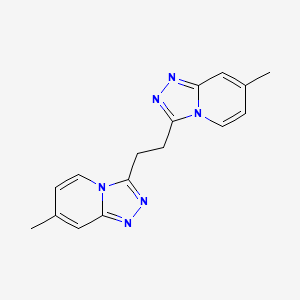
NSC 303530
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 303530 is a heterocyclic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 303530 typically involves the reaction of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine with ethane derivatives under specific conditions. One common method includes the use of refluxing ethanol in the presence of a catalytic amount of piperidine . The reaction is carried out for several hours to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
NSC 303530 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole-pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole-pyridine compounds.
Scientific Research Applications
NSC 303530 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in DNA intercalation studies.
Industry: Utilized in the development of new materials with specific electronic and photochemical properties.
Mechanism of Action
The mechanism of action of NSC 303530 involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer research . Additionally, it may inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits antiviral and antimicrobial activities.
[2,6-bis(1,2,3-triazol-4-yl)pyridine]: Used in coordination chemistry and materials science.
Uniqueness
NSC 303530 is unique due to its dual triazole-pyridine structure, which provides a versatile platform for various chemical modifications and applications. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry and biological research.
Properties
CAS No. |
64762-53-4 |
|---|---|
Molecular Formula |
C16H16N6 |
Molecular Weight |
292.34 g/mol |
IUPAC Name |
7-methyl-3-[2-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C16H16N6/c1-11-5-7-21-13(17-19-15(21)9-11)3-4-14-18-20-16-10-12(2)6-8-22(14)16/h5-10H,3-4H2,1-2H3 |
InChI Key |
YZJYQGRMFVKPAP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN=C(N2C=C1)CCC3=NN=C4N3C=CC(=C4)C |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)CCC3=NN=C4N3C=CC(=C4)C |
| 64762-53-4 | |
Synonyms |
NSC 303530 NSC-303530 NSC303530 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(R)-(4-methylanilino)-phenylmethyl]quinolin-8-ol](/img/structure/B1220331.png)
